![molecular formula C30H42N2O8 B1662343 [(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate CAS No. 73341-72-7](/img/structure/B1662343.png)
[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
Overview
Description
The compound is a derivative of geldanamycin and a heat shock protein (HSP) 90 inhibitor . It has been used in trials studying the treatment of solid tumor in various cancer as an antitumor agent .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes three methoxy groups, a carbamate group, and a bicyclic structure . The InChI code for this compound is provided .Physical And Chemical Properties Analysis
The compound has a molecular weight of 585.7 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry, and stored in a freezer, under -20C .Scientific Research Applications
Heat Shock Response Research
Macbecin I’s role as an Hsp90 inhibitor allows scientists to study the heat shock response , a cellular defense mechanism against stress conditions such as increased temperature, which is crucial for cell survival .
Neurodegenerative Diseases
Research into neurodegenerative diseases can benefit from Macbecin I, as Hsp90 plays a role in the stability and function of proteins implicated in conditions like Alzheimer’s and Parkinson’s disease .
Mechanism of Action
This compound mediates its antitumor activity through HSP90 inhibition that targets client proteins for proteasomal destruction, including oncogenic kinases such as BRAF . The administration of the drug results in the depletion of client proteins that have oncogenic activity and potential induction of HSP70 (HSP72) .
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Future Directions
The compound has been used in trials studying the treatment of solid tumor in various cancer as an antitumor agent . It exhibits some pharmacologically desirable properties such as reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, reduced hepatotoxicity, and superior antitumor activity . Future research may focus on further exploring its potential in cancer treatment.
properties
IUPAC Name |
[(4E,6Z,10Z)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O8/c1-16-10-9-11-17(2)29(35)32-23-15-21(33)14-22(25(23)34)27(38-7)20(5)13-24(37-6)28(39-8)19(4)12-18(3)26(16)40-30(31)36/h9-12,14-16,19-20,24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b10-9-,17-11+,18-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTGBUPHJAKFMA-FOKZELFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)C)OC(=O)N)C)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(C(C(/C=C(\C(C(/C=C\C=C(\C(=O)NC2=CC(=O)C=C(C1OC)C2=O)/C)C)OC(=O)N)/C)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |
CAS RN |
73341-72-7 | |
Record name | Macbecin I | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330499 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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